Neuropeptide S (Mouse)
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Overview
Description
Neuropeptide S is a neuropeptide found in the brains of mammals, including mice. It was named for its conserved amino-terminal serine residue. Neuropeptide S is primarily produced by neurons in the brainstem, particularly between Barrington’s nucleus and the locus coeruleus . Neuropeptide S has been shown to play a role in regulating arousal, anxiety, and appetite .
Mechanism of Action
- Its primary target is the NPS receptor (NPSR) , which was previously an orphan G protein-coupled receptor. Upon binding to NPSR, it triggers downstream signaling pathways .
- NPS enhances arousal, locomotion, and wakefulness in mammals. Interestingly, it also exerts anxiolytic-like effects, which is unique compared to other arousal-promoting neurotransmitters like cocaine or amphetamine .
- The release of neuropeptides like NPS from trigeminal sensory fibers contributes to vasodilation and other perivascular changes, potentially promoting headache maintenance .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
The receptor was stably expressed in cells that served as a bait to purify the endogenous ligand from brain extracts . The ligand turned out to be a peptide of 20 amino acids .
Cellular Effects
Neuropeptide S (Mouse) has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to produce anxiolytic-like effects in behavioral paradigms that measure fear or responses to novelty .
Molecular Mechanism
Neuropeptide S (Mouse) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Activation of NPSR triggers mobilization of intracellular Ca2+ and stimulation of cAMP synthesis, therefore increasing cellular excitability .
Temporal Effects in Laboratory Settings
The effects of Neuropeptide S (Mouse) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, increased NPS release upon stress exposure has been detected in the rat amygdala by microdialysis .
Dosage Effects in Animal Models
The effects of Neuropeptide S (Mouse) vary with different dosages in animal models . For instance, in the four-plate test (FPT), NPS increased punished crossings, similar to the reference anxiolytic, alprazolam .
Metabolic Pathways
Neuropeptide S (Mouse) is involved in various metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Neuropeptide S (Mouse) is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Neuropeptide S (Mouse) and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, neuropeptides are selectively stored, singularly or more frequently in combinations, within large granular vesicles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuropeptide S involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving deprotection and coupling steps. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Neuropeptide S follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques, such as preparative HPLC, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide S can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Neuropeptide S has a wide range of scientific research applications:
Comparison with Similar Compounds
Neuropeptide Y: Another neuropeptide involved in regulating appetite and anxiety.
Substance P: A neuropeptide that plays a role in pain perception and inflammation.
Opioid Peptides: Include enkephalins and endorphins, which are involved in pain modulation and reward.
Uniqueness of Neuropeptide S: Neuropeptide S is unique in its dual role of promoting wakefulness and reducing anxiety, which is not commonly observed in other neuropeptides. Its specific receptor, the Neuropeptide S receptor, also distinguishes it from other neuropeptides that may share similar functions but act through different receptors .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H156N34O27/c1-48(2)72(126-71(136)44-109-77(140)64(41-68(99)133)124-83(146)60(30-20-38-108-93(104)105)120-85(148)62(122-76(139)54(97)45-128)39-52-21-8-6-9-22-52)88(151)111-43-70(135)114-65(46-129)78(141)110-42-69(134)112-49(3)74(137)115-55(25-12-15-33-94)80(143)117-57(27-14-17-35-96)84(147)127-73(51(5)131)89(152)125-66(47-130)87(150)123-63(40-53-23-10-7-11-24-53)86(149)119-59(29-19-37-107-92(102)103)81(144)118-58(28-18-36-106-91(100)101)79(142)113-50(4)75(138)116-56(26-13-16-34-95)82(145)121-61(90(153)154)31-32-67(98)132/h6-11,21-24,48-51,54-66,72-73,128-131H,12-20,25-47,94-97H2,1-5H3,(H2,98,132)(H2,99,133)(H,109,140)(H,110,141)(H,111,151)(H,112,134)(H,113,142)(H,114,135)(H,115,137)(H,116,138)(H,117,143)(H,118,144)(H,119,149)(H,120,148)(H,121,145)(H,122,139)(H,123,150)(H,124,146)(H,125,152)(H,126,136)(H,127,147)(H,153,154)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t49-,50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNIXBCJICZFRR-GYDKITGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H156N34O27 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2182.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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